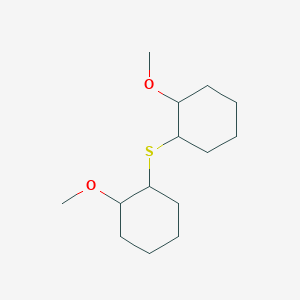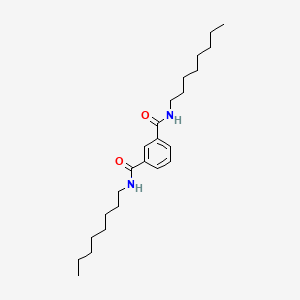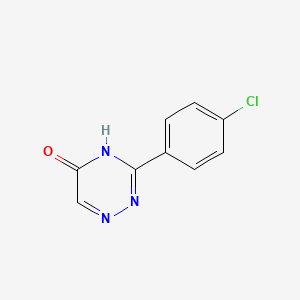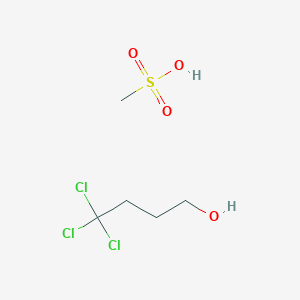![molecular formula C14H12O2 B12556791 [1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy- CAS No. 151038-65-2](/img/structure/B12556791.png)
[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group and an aldehyde group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in [1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy- can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of [1,1’-Biphenyl]-2-carboxylic acid, 6-methoxy-.
Reduction: Formation of [1,1’-Biphenyl]-2-methanol, 6-methoxy-.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules .
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential biological activities and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties and as a precursor for drug development.
Industry:
- Utilized in the production of advanced materials and polymers.
- Applied in the development of optoelectronic devices and sensors .
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy- depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy group can influence the compound’s electronic properties and reactivity .
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-2-carboxaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
[1,1’-Biphenyl]-4-carboxaldehyde, 6-methoxy-: Differently substituted biphenyl with variations in chemical properties.
Uniqueness:
- The presence of both the methoxy and aldehyde groups in [1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy- provides unique reactivity and versatility in chemical synthesis.
- Its specific substitution pattern allows for targeted applications in various fields, including materials science and medicinal chemistry .
Propriétés
Numéro CAS |
151038-65-2 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
3-methoxy-2-phenylbenzaldehyde |
InChI |
InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-15)14(13)11-6-3-2-4-7-11/h2-10H,1H3 |
Clé InChI |
UYBCQXZXPIRFKX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)


![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)

![2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B12556782.png)
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)
